

In-Depth Technical Guide: Chemical Properties of Dimethylformamide-(S,R,S)-AHPC

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Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **Dimethylformamide-(S,R,S)-AHPC**, an E3 ligase ligand-linker conjugate. This compound incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and is functionalized with a dimethylformamide group. Its primary application lies within the field of Targeted Protein Degradation (TPD), specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document summarizes the available physicochemical data, outlines its role in the VHL-mediated ubiquitination pathway, and provides generalized experimental protocols for its characterization.

Introduction

Dimethylformamide-(S,R,S)-AHPC is a specialized chemical probe designed for the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of this molecule serves as the VHL-recruiting ligand, a critical component in many successful PROTAC designs. The

inclusion of a dimethylformamide moiety suggests a modification intended to modulate physicochemical properties such as solubility or to serve as a synthetic handle.

Physicochemical Properties

Quantitative data for **Dimethylformamide-(S,R,S)-AHPC** is limited in publicly accessible literature. The following table summarizes the available information.

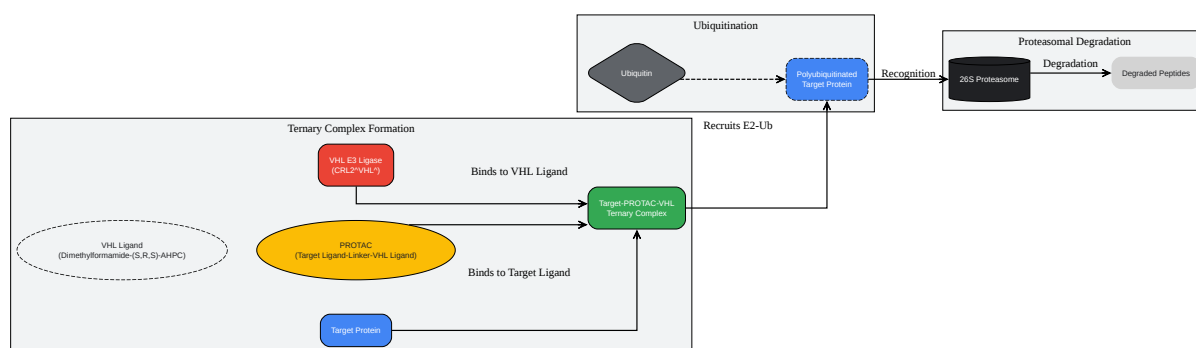
Property	Value	Source
Molecular Weight	501.64 g/mol	[1]
Molecular Formula	C ₂₅ H ₃₅ N ₅ O ₄ S	[1]
Canonical SMILES	<chem>N--INVALID-LINK--C(N1--INVALID-LINK--O">C@@HC(NCC2=C(C=C(C3=C(N=CS3)C=C2)C(N(C)C)=O)=O)=O</chem>	[1]
Storage Conditions	Please store the product under the recommended conditions in the Certificate of Analysis.	[1]

Note: Experimental data such as melting point, boiling point, and specific solubility in various solvents are not readily available in the reviewed literature. Researchers should refer to the supplier's Certificate of Analysis for any available data.

Mechanism of Action in Targeted Protein Degradation

Dimethylformamide-(S,R,S)-AHPC functions as the E3 ligase-binding component of a PROTAC. The (S,R,S)-AHPC moiety specifically binds to the von Hippel-Lindau (VHL) protein, which is part of the VHL-Elongin B-Elongin C-Cullin 2 (CRL2^{VHL}) E3 ubiquitin ligase complex. By being tethered to a ligand for a target protein, **Dimethylformamide-(S,R,S)-AHPC** facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the

target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Protocols

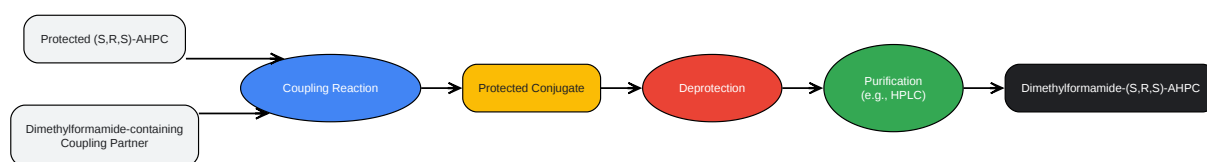
Detailed experimental protocols for the synthesis and analysis of **Dimethylformamide-(S,R,S)-AHPC** are not publicly available. The following are generalized procedures for the

characterization of similar compounds and should be adapted based on specific experimental requirements and available instrumentation.

Synthesis

A plausible synthetic route for **Dimethylformamide-(S,R,S)-AHPC** would likely involve the coupling of a protected (S,R,S)-AHPC core with a precursor containing the dimethylformamide moiety, followed by deprotection. The specific reagents and reaction conditions would need to be optimized.

General Workflow for Synthesis:



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Caption: A generalized synthetic workflow for **Dimethylformamide-(S,R,S)-AHPC**.

Analytical Characterization

- Objective: To confirm the chemical structure and purity of the compound.
- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or MeOD).
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- 1H NMR Parameters:
 - Pulse sequence: Standard proton experiment.
 - Number of scans: 16-64.

- Spectral width: -2 to 12 ppm.
- Relaxation delay: 1-5 s.
- ¹³C NMR Parameters:
 - Pulse sequence: Proton-decoupled carbon experiment.
 - Number of scans: 1024-4096.
 - Spectral width: 0 to 200 ppm.
 - Relaxation delay: 2 s.
- Data Analysis: Chemical shifts, coupling constants, and integration of peaks should be analyzed to confirm the expected structure.
- Objective: To determine the molecular weight and confirm the elemental composition.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
- Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
- Parameters (for ESI):
 - Ionization mode: Positive ion mode is expected to be effective.
 - Capillary voltage: 3-5 kV.
 - Nebulizer gas pressure: 20-40 psi.
 - Drying gas flow: 5-10 L/min.
 - Drying gas temperature: 200-350 °C.
- Data Analysis: The exact mass of the molecular ion ([M+H]⁺) should be compared to the calculated theoretical mass to confirm the elemental formula.

- Objective: To assess the purity of the compound.
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration for UV detection (e.g., 0.1-1 mg/mL).
- Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
- Method:
 - Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
 - Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
 - Flow Rate: 1 mL/min.
 - Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.
- Data Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

Dimethylformamide-(S,R,S)-AHPC is a valuable tool for researchers in the field of targeted protein degradation. Its design as a VHL-recruiting ligand with a dimethylformamide modification makes it a versatile building block for the synthesis of novel PROTACs. While detailed public data on its specific chemical properties and synthesis are scarce, this guide provides the foundational knowledge of its identity, mechanism of action, and general methodologies for its characterization. It is imperative for researchers to consult supplier-specific documentation for the most accurate and detailed information. Further studies are warranted to fully elucidate the physicochemical and pharmacological properties of this compound to facilitate its broader application in drug discovery and development.

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References

- [1. alfa-labotrial.com](http://alfa-labotrial.com) [alfa-labotrial.com]
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